

# In Vitro Comparison of BAF ATPase Inhibitors: FHT-1015 vs. FHD-286

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers in Oncology and Drug Development

This guide provides a detailed in vitro comparison of two potent, allosteric inhibitors of the BAF (mSWI/SNF) chromatin remodeling complex: **FHT-1015** and FHD-286 (Camibirstat). Both compounds target the dual ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM), which are critical for regulating gene expression and are implicated in various cancers.[1][2][3] This document summarizes their biochemical potency, cellular activity, and provides standardized protocols for their evaluation.

## **Core Compound Characteristics**

FHT-1015 is a well-characterized preclinical tool compound, noted for its high in vitro potency and selectivity, making it ideal for mechanistic studies.[4][5] FHD-286 is an orally bioavailable clinical candidate derived from the same chemical series, currently under investigation in Phase 1 trials for hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.[2][6][7] Both molecules function as allosteric inhibitors, binding to a site on the SMARCA4/BRM proteins to induce a conformational change that inhibits their DNA-dependent ATPase activity.[1]

## **Quantitative In Vitro Performance**

The following tables summarize the key quantitative data for **FHT-1015** and FHD-286 based on publicly available preclinical data.



Table 1: Biochemical Potency Against Target ATPases

| Compound         | Target                | Assay Type            | IC50           | Citation |
|------------------|-----------------------|-----------------------|----------------|----------|
| FHT-1015         | SMARCA4<br>(BRG1)     | Biochemical<br>ATPase | 4 nM           | [1]      |
| SMARCA2<br>(BRM) | Biochemical<br>ATPase | 5 nM                  | [1]            |          |
| CHD4             | Biochemical<br>ATPase | > 400 μM              |                | _        |
| FHD-286          | SMARCA4/SMA<br>RCA2   | Biochemical<br>ATPase | Potent, low nM | [8][9]   |

Note: While specific IC50 values for FHD-286 are less frequently cited in initial reports, it is consistently described as a highly potent dual inhibitor developed from the same program as **FHT-1015**.

Table 2: Cellular Activity in Cancer Cell Lines



| Compound                        | Cell Line<br>Type                      | Assay Type                | Effective<br>Concentrati<br>on              | Observed<br>Effect                     | Citation |
|---------------------------------|----------------------------------------|---------------------------|---------------------------------------------|----------------------------------------|----------|
| FHT-1015                        | Uveal<br>Melanoma                      | Cell Viability<br>(3-day) | Low nM<br>IC50s                             | Potent growth inhibition, apoptosis    | [5][10]  |
| Colon Cancer<br>(MC38,<br>CT26) | Cell Growth                            | 10 nM - 1 μM              | Inhibition of cell growth                   | [1]                                    |          |
| FHD-286                         | AML Cell<br>Lines<br>(MOLM13,<br>etc.) | Differentiation           | 10 - 100 nM                                 | Upregulation of CD11b, differentiation | [3][11]  |
| AML Cell<br>Lines               | Viability                              | 10 - 100 nM               | Loss of viability following differentiation | [11]                                   |          |
| AML Patient-<br>Derived Cells   | Differentiation                        | ≤ 30 nM                   | Induction of differentiation markers        | [12]                                   |          |

## **Mechanism of Action: BAF Complex Inhibition**

Both **FHT-1015** and FHD-286 inhibit the core catalytic function of the BAF chromatin remodeling complex. The BAF complex utilizes the ATPase activity of either SMARCA4 or SMARCA2 to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, such as uveal melanoma or AML, malignant cells are highly dependent on the BAF complex to maintain lineage-specific transcriptional programs that drive proliferation and suppress differentiation.[10][13] By inhibiting the ATPase "engine," these compounds alter the chromatin landscape, leading to the downregulation of key oncogenic transcription factors (e.g., SOX10, MYC) and subsequent cell cycle arrest, apoptosis, or differentiation.[8][10][14]





Click to download full resolution via product page

Caption: Mechanism of BAF ATPase Inhibition.

## **Experimental Protocols**

Below are representative protocols for key in vitro assays used to characterize compounds like **FHT-1015** and FHD-286.

## **Biochemical ATPase Inhibition Assay**

This assay quantifies the direct inhibitory effect of a compound on the ATPase activity of purified SMARCA4/2 enzymes.

#### Methodology:

- Enzyme Preparation: Use purified, full-length recombinant SMARCA4 or SMARCA2 protein.
- Reaction Buffer: Prepare a buffer containing Tris-HCl, KCl, MgCl2, and DTT.
- Compound Preparation: Serially dilute **FHT-1015** or FHD-286 in DMSO to create a range of concentrations (e.g., 0.1 nM to 100  $\mu$ M).
- Reaction Setup: In a 384-well plate, combine the reaction buffer, double-stranded DNA (as a co-factor), and the diluted compound.
- Initiation: Add the SMARCA4/2 enzyme to the wells and briefly pre-incubate. Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Detection: Use an ATP quantitation kit (e.g., ADP-Glo<sup>™</sup>) to measure the amount of ADP produced, which is proportional to ATPase activity.
- Data Analysis: Normalize the results to DMSO (vehicle) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cell Viability and Proliferation Assay**

This assay measures the effect of the inhibitors on cancer cell growth.



Click to download full resolution via product page



Caption: Workflow for a Cell Viability Assay.

#### Methodology:

- Cell Seeding: Plate cancer cells (e.g., uveal melanoma line 92-1 or AML line MOLM-13) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **FHT-1015** or FHD-286. Include a DMSO-only control.
- Incubation: Incubate the plates for the desired duration (e.g., 3 to 7 days). The duration may vary depending on the cell line and the expected mechanism (e.g., longer for differentiation-mediated death).
- Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTS assay.
- Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.
- Analysis: Normalize the data to the DMSO control and calculate IC50 values.

### Flow Cytometry for Differentiation Markers

This assay is particularly relevant for FHD-286 in AML models, where it is known to induce differentiation.

#### Methodology:

- Cell Culture and Treatment: Culture AML cells (e.g., HL-60, MOLM-13) and treat with low-dose FHD-286 (e.g., 10-30 nM) or DMSO for an extended period (e.g., 7-14 days).
- Cell Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies
  against myeloid differentiation markers, such as CD11b. A proliferation marker like Ki-67 can
  also be included.
- Flow Cytometry: Acquire data on a flow cytometer.



Data Analysis: Gate on the live cell population and quantify the percentage of cells
expressing the differentiation marker (e.g., CD11b-positive cells) and the mean fluorescence
intensity (MFI) in the treated versus control groups.

## **Summary and Conclusion**

Both **FHT-1015** and FHD-286 are highly potent and selective dual inhibitors of the SMARCA4/2 ATPases of the BAF complex.

- **FHT-1015** serves as an excellent in vitro tool compound with well-defined low-nanomolar biochemical potency.[1] Its primary application is in preclinical, cell-based mechanistic studies to probe the consequences of BAF inhibition.
- FHD-286 (Camibirstat) is the clinical counterpart, optimized for oral bioavailability.[2][3] In vitro, it demonstrates potent cellular effects, particularly in AML models where it overcomes the differentiation block at nanomolar concentrations.[9][12]

For researchers, the choice between these molecules depends on the experimental context. **FHT-1015** is ideal for fundamental in vitro and biochemical discovery, while FHD-286 is the relevant molecule for translational studies aiming to model the clinical activity in AML, uveal melanoma, and other BAF-dependent cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. fhd-286 My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]



- 6. aacrjournals.org [aacrjournals.org]
- 7. Foghorn Therapeutics Presents New Preclinical Data on Novel BRG1/BRM Inhibitor FHD-286 at the 2022 AACR Annual Meeting - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. foghorntx.com [foghorntx.com]
- 10. foghorntx.com [foghorntx.com]
- 11. ashpublications.org [ashpublications.org]
- 12. foghorntx.com [foghorntx.com]
- 13. foghorntx.com [foghorntx.com]
- 14. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- To cite this document: BenchChem. [In Vitro Comparison of BAF ATPase Inhibitors: FHT-1015 vs. FHD-286]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830117#comparing-fht-1015-and-fhd-286-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com